3-Oxooctanoic acid
3-Oxooctanoic acid
3-oxooctanoic acid is a derivative of octanoic acid carrying a beta-oxo group; a possible metabolite of 2-octynoic acid. It derives from an octanoic acid.
3-Keto-N-caprylic acid, also known as 3-ketooctanoic acid or beta-oxocaprylic acid, belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. 3-Keto-N-caprylic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 3-Keto-N-caprylic acid exists in all eukaryotes, ranging from yeast to humans. In humans, 3-keto-N-caprylic acid is involved in fatty acid biosynthesis pathway.
3-Keto-N-caprylic acid, also known as 3-ketooctanoic acid or beta-oxocaprylic acid, belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. 3-Keto-N-caprylic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 3-Keto-N-caprylic acid exists in all eukaryotes, ranging from yeast to humans. In humans, 3-keto-N-caprylic acid is involved in fatty acid biosynthesis pathway.
Brand Name:
Vulcanchem
CAS No.:
13283-91-5
VCID:
VC20975591
InChI:
InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h2-6H2,1H3,(H,10,11)
SMILES:
CCCCCC(=O)CC(=O)O
Molecular Formula:
C8H14O3
Molecular Weight:
158.19 g/mol
3-Oxooctanoic acid
CAS No.: 13283-91-5
Cat. No.: VC20975591
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-oxooctanoic acid is a derivative of octanoic acid carrying a beta-oxo group; a possible metabolite of 2-octynoic acid. It derives from an octanoic acid. 3-Keto-N-caprylic acid, also known as 3-ketooctanoic acid or beta-oxocaprylic acid, belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. 3-Keto-N-caprylic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 3-Keto-N-caprylic acid exists in all eukaryotes, ranging from yeast to humans. In humans, 3-keto-N-caprylic acid is involved in fatty acid biosynthesis pathway. |
|---|---|
| CAS No. | 13283-91-5 |
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.19 g/mol |
| IUPAC Name | 3-oxooctanoic acid |
| Standard InChI | InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h2-6H2,1H3,(H,10,11) |
| Standard InChI Key | FWNRRWJFOZIGQZ-UHFFFAOYSA-N |
| SMILES | CCCCCC(=O)CC(=O)O |
| Canonical SMILES | CCCCCC(=O)CC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator